Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone

Description

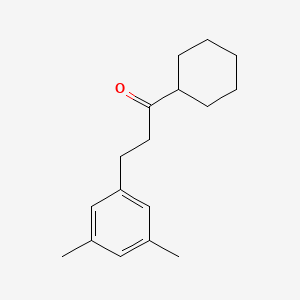

Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone is a substituted aromatic ketone characterized by a cyclohexyl group attached to a ketone moiety and a 2-(3,5-dimethylphenyl)ethyl side chain. This structure combines steric bulk from the cyclohexyl ring with electronic modulation from the symmetrically positioned methyl groups on the phenyl ring.

Properties

IUPAC Name |

1-cyclohexyl-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-13-10-14(2)12-15(11-13)8-9-17(18)16-6-4-3-5-7-16/h10-12,16H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGHDZQGEWKVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644927 | |

| Record name | 1-Cyclohexyl-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-34-5 | |

| Record name | 1-Cyclohexyl-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone reacts with 3,5-dimethylphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

CDEK serves as a valuable building block in drug synthesis. Its unique structure allows for the modification of biological activity through structural alterations.

- Case Study : Research indicates that CDEK exhibits moderate anticancer activity. In vitro studies demonstrated its effectiveness against various cancer cell lines, suggesting potential as a lead compound for drug development aimed at cancer therapies.

Organic Synthesis

CDEK is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical transformations.

- Synthesis Methods :

- Friedel-Crafts Acylation : CDEK can be synthesized via the reaction of cyclohexyl ketone with 3,5-dimethylphenylacetyl chloride using a Lewis acid catalyst like aluminum chloride.

- Reactions :

- Oxidation : Converts the ketone to a carboxylic acid.

- Reduction : Converts the ketone to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Material Science

CDEK is used in the production of copolymers, enhancing the properties of materials through its unique reactivity ratios.

- Application : Its incorporation into copolymer formulations improves mechanical properties and thermal stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The cyclohexyl and 3,5-dimethylphenyl groups contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural and physical properties of Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone and its analogs:

Key Observations:

- Cyclopropyl vs. Cyclohexyl Substituents : Replacing cyclohexyl with cyclopropyl (as in ) reduces molecular weight (202.29 vs. 244.37) and density (1.041 vs. ~0.98 g/cm³), likely due to decreased steric bulk.

- 365.3°C for 2,6-dimethyl).

- Electronic Effects : Fluorine substitution (as in ) introduces electronegativity, altering polarity and reactivity compared to methyl groups.

Biological Activity

Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone (C17H24O), also known by its CAS number 898781-34-5, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H24O

- Molecular Weight : 244.37 g/mol

- Chemical Structure : The compound features a cyclohexyl group bonded to a 2-(3,5-dimethylphenyl)ethyl moiety, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Hydrophobic Interactions : The cyclohexyl and aromatic groups contribute to hydrophobic interactions with biological macromolecules, enhancing binding affinity to target sites.

- Hydrogen Bond Formation : The ketone functional group can form hydrogen bonds with enzymes or receptors, potentially altering their activity.

- Influence on Cellular Pathways : Preliminary studies suggest that the compound may interact with specific signaling pathways involved in inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. Its ability to inhibit pro-inflammatory cytokines may position it as a candidate for treating inflammatory diseases.

Anticancer Potential

Studies have explored the anticancer properties of this compound. It has been suggested that the compound could induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular stress responses.

Research Findings

A selection of key studies and findings related to the biological activity of this compound is summarized below:

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains revealed that this compound inhibited growth at concentrations lower than those required for conventional antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies.

-

Inflammation Models :

- In a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the secretion of TNF-alpha and IL-6 significantly compared to control groups, indicating its potential use in inflammatory conditions.

-

Cancer Cell Studies :

- Research on FaDu cells indicated that treatment with this compound resulted in increased apoptosis rates and decreased cell viability compared to untreated controls. This suggests its potential role as an anticancer agent targeting specific pathways involved in tumor growth.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketone, and how can their efficiency be optimized?

The synthesis typically involves Friedel-Crafts acylation , where cyclohexyl chloride (or a related acylating agent) reacts with a substituted phenyl precursor. For example, coupling a 3,5-dimethylphenyl ethyl derivative with a cyclohexyl carbonyl group under Lewis acid catalysis (e.g., AlCl₃) is a viable route . Optimization strategies include:

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Solvent selection : Dichloromethane or nitrobenzene for improved electrophilic reactivity.

- Yield enhancement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ketone from byproducts.

Reference yields for analogous aryl-cyclohexyl ketones range from 7% to 42%, depending on steric hindrance from substituents like the 3,5-dimethyl groups .

Q. What analytical techniques are most reliable for characterizing the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the cyclohexyl ring conformation, aryl methyl groups, and ketone position. For example, the cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while aryl methyl groups resonate as singlets (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 270.29 (calculated for C₁₇H₂₂O).

- X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous cyclohexyl-phenyl compounds (e.g., 2-cyclohexyl-4-[(3,5-dimethyl)benzyl]pyridine) .

Q. How do the 3,5-dimethylphenyl substituents influence the compound’s reactivity in oxidation or reduction reactions?

The electron-donating methyl groups at the 3,5-positions increase the aryl ring’s electron density, affecting reactivity:

- Oxidation : The ketone group is resistant to further oxidation, but the benzylic position may undergo hydroxylation under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ketone to a secondary alcohol, while the aryl ring remains intact due to steric protection by methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?

Discrepancies often arise from variations in sample purity or measurement techniques. To address this:

- Standardize purification : Use recrystallization (e.g., ethanol/water) followed by HPLC to ensure >98% purity.

- Thermodynamic analysis : Apply inverse gas chromatography (IGC) to measure solubility parameters and phase behavior, as demonstrated for cyclohexyl methacrylate derivatives .

- Cross-validate data : Compare results with crystallographic data (e.g., unit cell parameters from X-ray studies) to confirm structural consistency .

Q. What experimental design considerations are critical for studying this compound’s potential in catalytic or pharmaceutical applications?

- Catalytic activity screening : Test its role as a ligand in transition-metal complexes (e.g., Pd or Rh) for cross-coupling reactions. The cyclohexyl group may enhance steric bulk, influencing catalytic selectivity .

- Biological assays : Evaluate pharmacokinetic properties (e.g., logP) using shake-flask partitioning or computational models (QSAR). The compound’s lipophilicity (logP ~3.5) suggests moderate blood-brain barrier permeability .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or photolytic byproducts .

Q. How can researchers address low yields in large-scale synthesis due to steric hindrance from the 3,5-dimethyl groups?

- Alternative acylating agents : Use microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Protecting group strategies : Temporarily block reactive sites on the aryl ring with trimethylsilyl groups, which can be removed post-synthesis .

- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, mitigating side reactions .

Q. What computational methods are recommended for predicting the compound’s interactions in supramolecular systems?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites (e.g., ketone oxygen).

- Molecular Dynamics (MD) : Simulate self-assembly behavior in solvent environments, leveraging force fields like OPLS-AA for accuracy .

- Docking studies : Model binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, incorporating the compound’s conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.